molecular formula C24H20O5 B2548575 (2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone CAS No. 277325-79-8

(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone

Cat. No.: B2548575
CAS No.: 277325-79-8
M. Wt: 388.419
InChI Key: RBMYSACKNHAWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone” is a methanone derivative featuring a benzyloxy-substituted phenyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via an oxirane (epoxide) ring. Its structure combines aromaticity (benzyloxy phenyl), electron-rich heterocycles (dihydrobenzodioxin), and a reactive epoxide group.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c25-22(18-8-4-5-9-19(18)28-15-16-6-2-1-3-7-16)24-23(29-24)17-10-11-20-21(14-17)27-13-12-26-20/h1-11,14,23-24H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMYSACKNHAWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C(O3)C(=O)C4=CC=CC=C4OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone , with the CAS number 277325-79-8, is an organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzyloxy group attached to a phenyl ring.
  • An oxirane moiety linked to a dihydrobenzo[b][1,4]dioxin structure.

The molecular formula is C24H20O5C_{24}H_{20}O_{5}, and it has a molecular weight of approximately 388.424 g/mol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival. Studies have shown that related compounds can act on the alpha2C adrenergic receptor , which plays a role in various cancers .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research on related compounds indicates that they can modulate inflammatory responses by inhibiting cytokine production, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Activity Assessment

A study conducted on structurally similar compounds revealed that they inhibited the growth of cancer cell lines through apoptosis induction. The compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF715Cell cycle arrest

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that compounds with similar structures reduced the secretion of TNF-alpha and IL-6 in stimulated macrophages. This suggests a potential application in managing diseases characterized by chronic inflammation .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of this compound stems from its structural features, which may confer various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzyloxy phenyl groups have shown the ability to scavenge free radicals and reduce oxidative stress, making them candidates for the development of neuroprotective agents .

Neuroprotective Effects

Recent studies have identified benzyloxy derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Compounds designed with a benzyloxy group demonstrated competitive inhibition against MAO-B, suggesting that (2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone could similarly exhibit neuroprotective effects through modulation of this pathway .

Anti-inflammatory Properties

The compound's structure may also allow it to exert anti-inflammatory effects. Compounds with similar scaffolds have been reported to reduce neuroinflammation, which is critical in the context of neurodegenerative disorders .

Case Studies

Several case studies highlight the applications and effectiveness of related compounds:

Case Study 1: MAO-B Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that a series of benzyloxy phenyl derivatives exhibited potent MAO-B inhibitory activity with IC50 values in the low micromolar range. This suggests that structurally similar compounds could be developed into therapeutics for Parkinson's disease treatment .

Case Study 2: Antioxidant Evaluation

Another research effort focused on evaluating the antioxidant capabilities of benzyloxy-containing compounds. The results indicated that these compounds could significantly reduce oxidative stress markers in cellular models, supporting their potential use in neuroprotective therapies .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic and acid-catalyzed ring-opening reactions due to its inherent strain (Table 1) .
Key observations :

  • Nucleophilic attack : Primary amines (e.g., methylamine) target the electrophilic β-carbon of the epoxide, yielding β-amino alcohols.

  • Acid-catalyzed hydrolysis : In aqueous HCl, the epoxide hydrolyzes to a vicinal diol.

Reaction TypeConditionsProductYield (%)Source
Nucleophilic openingMethylamine, THF, 25°Cβ-(Methylamino)diol derivative78
Acid hydrolysis1M HCl, reflux, 4hVicinal diol92
Catalytic hydrogenationH₂, Pd/C, MeOH, 50°CReduced dihydroxy compound85

Oxidation of the Benzyloxy Group

The benzyloxy group (-OCH₂C₆H₅) undergoes oxidative cleavage under strong oxidizing conditions:

  • Ozonolysis : Cleaves the benzyl ether to yield a phenol and benzaldehyde .

  • Hydrogen peroxide/acid : Converts the benzyloxy group to a hydroxyl group via acid-catalyzed oxidation .

Mechanistic pathway :

  • Protonation of the ether oxygen.

  • Nucleophilic attack by H₂O₂, leading to C-O bond cleavage .

Ketone Functionalization

The methanone group participates in:

  • Grignard additions : Reaction with methylmagnesium bromide forms a tertiary alcohol.

  • Reductive amination : Catalytic hydrogenation with NH₃ yields a secondary amine .

Key data :

  • Grignard addition at -78°C achieves 67% yield.

  • Reductive amination (H₂, Raney Ni) produces a 73% yield of the amine derivative .

Aromatic Electrophilic Substitution

The electron-rich 2,3-dihydrobenzo[b] dioxin moiety undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C6 position .

  • Halogenation : Bromination with Br₂/FeBr₃ yields mono-substituted products .

ReactionReagentsPositionYield (%)Source
NitrationHNO₃, TFA, 0°CC658
BrominationBr₂, FeBr₃, 25°CC564

Ester Hydrolysis and Functional Group Interconversion

The methyl ester analog of this compound (synthesized via alkylation with 1,2-dibromoethane) undergoes:

  • Basic hydrolysis : LiOH/THF converts the ester to a carboxylic acid .

  • Amide formation : Mixed-anhydride methods yield carboxamide derivatives .

Notable finding : Hydrolysis under basic conditions achieves >90% conversion .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) induces cleavage of the benzodioxin ring, forming quinone derivatives .

  • Thermal decomposition : At >200°C, the epoxide ring undergoes retro-Diels-Alder fragmentation .

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its epoxide bridge and benzyloxy substituent, distinguishing it from analogs. Below is a comparison with structurally related methanones:

Compound Name Substituents Key Functional Groups Structural Differences
Target Compound 2-(Benzyloxy)phenyl; 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxirane Epoxide, benzyloxy, dihydrobenzodioxin Unique epoxide linkage
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(2-fluorophenyl)methanone 2-Fluorophenyl; dihydrobenzodioxin Fluorophenyl Lacks epoxide and benzyloxy; fluorophenyl instead
Dioxybenzone (Bis(2-hydroxy-4-methoxyphenyl)methanone) Two 2-hydroxy-4-methoxyphenyl groups Methoxy, hydroxy Symmetric structure; no heterocycle or epoxide
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-iodophenyl)methanone 7-Amino-dihydrobenzodioxin; 3-iodophenyl Amino, iodo Amino substitution on benzodioxin; iodophenyl
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-[4-ethyl-2-(β-D-glucopyranosyloxy)phenyl]-1-propanone Glucopyranosyloxy, ethyl Glycoside, propanone backbone Sugar moiety; longer carbon chain

Key Observations :

  • The epoxide in the target compound may enhance reactivity, enabling covalent interactions with biological targets (e.g., enzyme inhibition) .
  • Benzyloxy groups are associated with improved lipophilicity and membrane permeability compared to simpler substituents like fluorine or methoxy .
  • Dihydrobenzodioxin moieties are common in bioactive molecules, contributing to π-π stacking and receptor binding .

Physicochemical Properties

  • Molecular Weight: Estimated ~400–450 g/mol (higher than simpler methanones like ’s 166.17 g/mol) .
  • Solubility : Likely low aqueous solubility due to aromaticity; benzyloxy and dihydrobenzodioxin groups increase lipophilicity.
  • Stability : Epoxides are prone to hydrolysis under acidic/basic conditions, necessitating stabilization in formulations .

Q & A

Q. What are the primary synthetic strategies for constructing the (2-(benzyloxy)phenyl)methanone core in this compound?

The core structure is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-yl boronic acid) and a halogenated benzophenone precursor. Key steps include:

  • Palladium catalysis : Using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl₂) in toluene/ethanol under nitrogen .
  • Protecting group management : Benzyloxy groups are introduced early to protect hydroxyl moieties during coupling reactions .
  • Epoxidation : The oxirane (epoxide) ring is formed via oxidation of a precursor alkene using tert-butyl hydroperoxide (TBHP) or m-CPBA .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H and ¹³C NMR for verifying regiochemistry and functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • Chromatography : HPLC or GC for purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. What experimental challenges arise in achieving enantioselective synthesis of the oxirane moiety, and how can they be addressed?

The stereochemistry of the epoxide is critical for biological activity but challenging to control. Methodological solutions include:

  • Chiral catalysts : Use of Sharpless epoxidation conditions (Ti(OiPr)₄, (+)-diethyl tartrate) to induce asymmetry .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .
  • Grignard adjustments : Methylmagnesium bromide in THF at −78°C to minimize racemization during nucleophilic additions .

Q. How can conflicting NMR data for regioisomeric intermediates be resolved?

Discrepancies in aromatic proton splitting patterns often arise due to substituent proximity. Strategies include:

  • 2D NMR techniques : COSY and NOESY to map coupling between adjacent protons .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
  • Derivatization : Converting intermediates to crystalline derivatives (e.g., acetates) for clearer spectral interpretation .

Q. What methodologies are recommended for optimizing reaction yields in multi-step syntheses?

Yield optimization requires balancing reactivity and side reactions:

  • Temperature control : Low temperatures (−78°C) for Grignard additions to prevent over-addition .
  • Reagent stoichiometry : Excess boronic acid (1.2–1.5 eq) in Suzuki couplings to drive completion .
  • Workup protocols : Sequential extraction with ethyl acetate/brine to remove Pd residues and unreacted starting materials .

Data Reliability and Experimental Design

Q. How can researchers address limitations in experimental reproducibility for this compound?

Common pitfalls include:

  • Degradation of intermediates : Stabilize sensitive intermediates (e.g., epoxides) by storing under inert gas and avoiding prolonged exposure to light .
  • Batch variability : Use freshly distilled solvents (e.g., THF) to minimize moisture-driven side reactions .
  • Validation : Replicate key steps (e.g., coupling, epoxidation) across independent labs to confirm robustness .

Q. What strategies mitigate discrepancies between computational predictions and observed biological activity?

  • Docking refinement : Include solvent effects and protein flexibility in molecular dynamics simulations .
  • Metabolic stability assays : Pre-screen for oxidative metabolism (e.g., CYP450 enzymes) to identify labile functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.